molecular formula C6H3ClN2S B595363 2-Chlorothiazolo[4,5-b]pyridine CAS No. 152170-30-4

2-Chlorothiazolo[4,5-b]pyridine

Cat. No.: B595363
CAS No.: 152170-30-4
M. Wt: 170.614
InChI Key: RSDZXVRUWGEPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorothiazolo[4,5-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This fusion of two bioactive heterocyclic moieties makes it a compound of significant interest in medicinal chemistry. The compound is known for its diverse pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate . This reaction proceeds through a two-stage process, first forming an intermediate, which then undergoes cyclization to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly solvents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

2-Chlorothiazolo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Its anti-inflammatory and antitumor activities make it a candidate for drug development.

    Industry: It is used in the development of herbicides and other agrochemicals

Comparison with Similar Compounds

2-Chlorothiazolo[4,5-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a thiazole and pyridine ring with a chlorine substituent, which imparts unique reactivity and biological activity.

Biological Activity

2-Chlorothiazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, antitumor, anti-inflammatory, and enzyme inhibitory effects.

Chemical Structure and Properties

This compound belongs to the thiazolo[4,5-b]pyridine family, characterized by a thiazole ring fused to a pyridine ring. The presence of the chlorine atom at the 2-position enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[4,5-b]pyridine exhibit significant antimicrobial properties. For instance:

  • A study evaluated several derivatives for their antibacterial activity against Pseudomonas aeruginosa and Escherichia coli, with some compounds showing a minimum inhibitory concentration (MIC) as low as 0.21 μM .
  • Molecular docking studies revealed that these compounds interact effectively with bacterial targets such as DNA gyrase, forming crucial hydrogen bonds that contribute to their antibacterial efficacy .

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines:

  • A series of thiazolo[4,5-b]pyridine derivatives demonstrated promising cytotoxic effects against six different cancer cell lines, outperforming standard drugs like CHS-828 in some cases .
  • The structure-activity relationship (SAR) studies highlighted that modifications at specific positions on the thiazole and pyridine rings significantly influence antitumor activity, suggesting pathways for further drug development .

Anti-inflammatory Properties

The anti-inflammatory effects of thiazolo[4,5-b]pyridine derivatives were assessed using in vivo models:

  • In a carrageenan-induced rat paw edema model, certain derivatives exhibited anti-inflammatory activity comparable to ibuprofen, indicating their potential for therapeutic use in inflammatory diseases .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes:

  • Notably, one derivative demonstrated potent inhibition of PI3Kα with an IC50 of 3.6 nM, highlighting its potential in targeting signaling pathways involved in cancer progression .

Case Studies and Research Findings

Study Biological Activity Findings
AntimicrobialMIC values as low as 0.21 μM against E. coli; effective binding interactions with DNA gyrase.
AntitumorSignificant cytotoxicity against six cancer cell lines; SAR studies reveal key modifications enhancing activity.
Anti-inflammatoryComparable anti-inflammatory effects to ibuprofen in rat models; promising for therapeutic applications.
Enzyme InhibitionPotent PI3Kα inhibition (IC50 = 3.6 nM); implications for cancer treatment strategies.

Properties

IUPAC Name

2-chloro-[1,3]thiazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDZXVRUWGEPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679963
Record name 2-Chloro[1,3]thiazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152170-30-4
Record name 2-Chlorothiazolo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152170-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro[1,3]thiazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-3-bromopyridine (1.0 g, 5.8 mmol) and potassium ethyl xanthate (2.22 g, 13.9 mmol) were heated to 130° C. in DMF (5 mL) overnight. After cooling to rt, the reaction mixture was diluted with 1 M aqueous HCl (30 mL) and stirred at rt for an additional 1 h. The resulting solid was collected by filtration, washed with water (2×), and air-dried. The material was suspended in CH2Cl2 (2 mL) and sulfuryl chloride (5 mL) was added. After 2 h, water (30 mL) was added to decompose the excess sulfuryl chloride. The reaction mixture was diluted with EtOAc (30 mL) and washed with water (2×) and brine. The EtOAc layer was discarded. The combined aqueous washes were brought to pH ˜12 with 1 N aqueous NaOH and were extracted with EtOAc (3×). The combined EtOAc extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure. This gave 0.933 g (95%) of the title compound as a yellow solid. LC-MS: RT=5.81 min., [M+H]+=171.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The intermediate [1,3]thiazolo[4,5-b]pyridine-2(3H)-thione (644.0 mg, 3.83 mmol, dry powder) was treated with neat sulfuryl chloride (3.08 ml, 38.28 mmol) and allowed to stir at it overnight. The reaction mixture was quenched with water and extracted with ethyl acetate. The organic layer was washed with 1N NaOH, followed by brine, and dried over Na2SO4. Concentration in vacuo gave the title compound (260.0 mg, 40%). LC/MS m/z 171.2 (MH+); retention time 1.55 min. 1H NMR (400 MHz, DMSO-d6) δ 7.58 (m, 1H), 8.62 (d, 1H), 8.78 (d, 1H).
Quantity
644 mg
Type
reactant
Reaction Step One
Quantity
3.08 mL
Type
reactant
Reaction Step One
Yield
40%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.